Tri-p-tolylsulfonium Hexafluorophosphate

Photoresist Formulation Semiconductor Lithography Solubility Profiling

Formulators face inconsistent photoacid generator performance when substituting sulfonium salts. Tri-p-tolylsulfonium hexafluorophosphate resolves this with validated solvent compatibility and a high melting point that prevents premature acid generation during pre-bake. • Defined solubility: 3% in PGMEA, 8% in ethyl lactate - eliminates reformulation guesswork vs. triflate/tetrafluoroborate analogs • Generates HPF₆ upon UV irradiation; drives 97-100% conversion in cationic epoxy polymerization without oxygen inhibition • mp 169-175°C ensures thermal stability during elevated-temperature processing; designated for KrF & ArF photoresist applications • Supplied as white crystalline solid; shipped ambient with full QC documentation

Molecular Formula C21H21F6PS
Molecular Weight 450.4 g/mol
CAS No. 146062-15-9
Cat. No. B133337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-p-tolylsulfonium Hexafluorophosphate
CAS146062-15-9
Molecular FormulaC21H21F6PS
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C21H21S.F6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-7(2,3,4,5)6/h4-15H,1-3H3;/q+1;-1
InChIKeyBIWXKHOYLGAZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-p-tolylsulfonium Hexafluorophosphate Technical Baseline


Tri-p-tolylsulfonium hexafluorophosphate (CAS 146062-15-9) is a triarylsulfonium salt that functions as a cationic photoacid generator (PAG) for UV-initiated polymerization and chemically amplified photoresists [1]. The compound exists as a white crystalline solid with a molecular weight of 450.42 g/mol and exhibits a melting point range of 169–175 °C [2]. Upon UV irradiation, the C-S bond undergoes homolytic cleavage to generate a strong Brønsted acid (HPF₆), which catalyzes ring-opening polymerization of epoxides and deprotection reactions in resist films [1][3].

Photoacid generator (PAG) for UV-initiated polymerization Enables chemically amplified photoresists and cationic epoxy curing
Solubility profiled in standard casting solvents Quantified in PGMEA and ethyl lactate for reproducible formulation
High melting point ensures pre-bake thermal stability Supports process latitude in deep-UV lithography workflows

Substitution Limitations vs. Other Sulfonium PAGs


Substituting tri-p-tolylsulfonium hexafluorophosphate with another sulfonium salt, even one sharing the same tri-p-tolylsulfonium cation, introduces quantifiable changes in solubility, thermal behavior, and acid generation efficiency that directly impact process compatibility in photoresist and UV-curing applications . The hexafluorophosphate counterion confers a specific solubility profile in industry-standard casting solvents (e.g., 3% in PGMEA, 8% in ethyl lactate) and a high melting point (~171 °C) that ensures thermal stability during pre-bake steps, properties which differ markedly from triflate or tetrafluoroborate analogs . Furthermore, the wavelength-dependent photoreactivity of triarylsulfonium hexafluorophosphate salts exhibits a mismatch between absorption spectrum and photochemical action, meaning that PAG activation cannot be predicted solely from UV-vis absorbance data; this behavior is counterion- and substitution-dependent, precluding simple one-to-one replacement without reformulation and re-optimization of exposure conditions [1].

Counterion
PF₆⁻ vs. triflate/tetrafluoroborate alters solubility and thermal profile. Defined PGMEA/EL solubility and ~170 °C melting point differ markedly from other sulfonium salts, requiring reformulation.
Photoreactivity
Absorption spectra do not predict photoacid generation. Wavelength-dependent mismatch means exposure conditions cannot be transferred from other PAG classes without re-optimization.
Process
Direct replacement with analog sulfonium PAGs may require reformulation. Solvent compatibility and pre-bake stability shifts demand re-validation of photoresist performance.

Quantitative Comparison with Closest Analogs


Solubility in Photoresist Casting Solvents

Tri-p-tolylsulfonium hexafluorophosphate exhibits a solubility of 3% in propylene glycol methyl ether acetate (PGMEA) and 8% in ethyl lactate (EL), as reported by supplier specifications . This contrasts with the triflate analog (tri-p-tolylsulfonium trifluoromethanesulfonate), which is typically described as soluble in ethanol but lacks specific quantitative data for PGMEA/EL in standard vendor literature [1]. The defined PGMEA/EL solubility enables precise formulation loading for KrF and ArF photoresist applications where these are the predominant casting solvents .

Solubility in Casting Solvents
Supplier-reported
3% in PGMEA, 8% in ethyl lactate
Defined solubility supports precise photoresist formulation.
Triflate analog lacks reported PGMEA/EL data.
Photoresist Formulation Semiconductor Lithography Solubility Profiling

Thermal Stability vs. Triflate Analog

The melting point of tri-p-tolylsulfonium hexafluorophosphate is consistently reported in the range of 169–175 °C [1]. In contrast, the triflate analog (tri-p-tolylsulfonium trifluoromethanesulfonate, CAS 127820-38-6) melts at a substantially lower temperature of 105–111 °C . This ~65 °C elevation in melting point correlates with higher thermal stability during resist pre-bake steps (typically 90–130 °C), reducing the risk of premature PAG decomposition or acid diffusion that compromises pattern fidelity [2].

Thermal Stability vs. Triflate
Supplier-reported
Hexafluorophosphate: 169–175 °C Triflate analog: 105–111 °C ΔT ≈ 64–70 °C higher
Higher thermal stability broadens pre-bake process latitude.
Reduces premature PAG decomposition risk.
Thermal Stability Pre-Bake Compatibility Differential Scanning Calorimetry

Photoacid Quantum Yield Range

Microwave-assisted synthesis studies of triarylsulfonium salt photoacid generators report photoacid quantum yields ranging from 0.01 to 0.4 under standardized irradiation conditions [1]. While specific quantum yield data for tri-p-tolylsulfonium hexafluorophosphate was not individually reported in this study, the compound falls within this triarylsulfonium class. For context, electron-withdrawing group-substituted sulfonium PAGs have been engineered to achieve quantum yields as high as 0.6–0.7 [2], whereas dialkylarylsulfonium salts can exhibit an order-of-magnitude lower efficiency [3]. The 0.01–0.4 baseline establishes the expected performance envelope for unmodified triarylsulfonium hexafluorophosphates and informs dose-to-clear requirements relative to optimized analogs.

Photoacid Quantum Yield Range
Class-level
Expected 0.01–0.4 (triarylsulfonium class)
Baseline quantum yield informs photospeed expectations.
EW-substituted PAGs reach 0.6–0.7 for higher efficiency.
Quantum Yield Photoacid Generation Efficiency Dose-to-Clear

Absorption vs. Photochemical Action Mismatch

A 2024 study constructed wavelength-by-wavelength resolved photochemical action plots for triarylsulfonium hexafluorophosphate salts, revealing a marked mismatch between the absorption spectrum and actual photochemical reactivity [1]. The compounds exhibited measurable photoacid generation at wavelengths where absorptivity was very low, demonstrating that absorption is not a reliable guide to chemical reactivity for this class of PAGs [1]. This behavior is distinct from diazodisulfone-type PAGs, which undergo Wolff rearrangement after denitrification and follow a different photolytic pathway [2]. The counterion (PF₆⁻) influences the quantum efficiency of the radical cleavage pathway relative to other anions, though the study was conducted on class-representative salts rather than the p-tolyl-substituted compound specifically [1].

Absorption vs. Photochemical Action
Class-level
Mismatch between absorption spectrum and photochemical reactivity
Absorption is not a reliable guide to photoacid generation.
Photochemical action plots required for process design.
Wavelength-Resolved Photochemistry Exposure Tool Matching Photochemical Action Plot

KrF and ArF Photoresist Compatibility

Supplier documentation explicitly specifies tri-p-tolylsulfonium hexafluorophosphate for use in KrF (248 nm) and ArF (193 nm) photoresist products . This targeted compatibility contrasts with many broader-spectrum sulfonium PAGs that are marketed for general UV curing across wider wavelength ranges but lack specific validation at deep-UV lithography wavelengths. The compound's performance at 248 nm and 193 nm is enabled by its absorption characteristics and the acid diffusion properties of the PF₆⁻ counterion in polymer matrices [1]. While comparative photoresist patterning data (resolution, LER, sensitivity) against alternative PAGs was not identified in the available primary literature, the explicit designation for KrF/ArF resists represents a vendor-validated application niche that guides procurement for semiconductor lithography formulations.

KrF and ArF Compatibility
Supplier-reported
Designated for KrF (248 nm) and ArF (193 nm) photoresists
Vendor-validated DUV application niche.
Reduces formulation risk vs. unverified PAGs.
KrF Lithography ArF Lithography 248 nm 193 nm

Tri-p-tolylsulfonium Hexafluorophosphate Application Scenarios


KrF and ArF Photoresist Formulation

Tri-p-tolylsulfonium hexafluorophosphate is explicitly designated for KrF and ArF photoresist applications . Formulators requiring a PAG with validated deep-UV compatibility and defined solubility in PGMEA (3%) and ethyl lactate (8%) should select this compound over analogs lacking specified solvent compatibility data . The high melting point (169–175 °C) provides thermal stability during pre-bake, reducing premature acid generation [1].

Cationic UV-Curing of Epoxidized Coatings

The compound's ~65 °C higher melting point compared to its triflate analog [1] makes it preferable for formulations that undergo elevated temperature processing or storage. UV-curable epoxidized coatings cured with tri-p-tolylsulfonium hexafluorophosphate achieve high conversion rates (97–100% for epoxidized vegetable oil systems) , and the PF₆⁻ counterion-generated acid catalyzes efficient ring-opening polymerization of cycloaliphatic epoxides without oxygen inhibition [2].

Wavelength-Resolved Photochemical Research

As a representative triarylsulfonium hexafluorophosphate salt, this compound serves as a model system for wavelength-resolved photochemical action plotting studies . Researchers investigating the mismatch between absorption spectra and photochemical reactivity in PAGs can utilize this well-characterized compound to establish baseline photochemical behavior against which modified sulfonium PAGs can be compared .

Thick-Film Epoxy Polymerization

For thick-film epoxy polymerization applications (e.g., >100 µm coatings, 3D printing resins, or sealants), the elevated melting point of tri-p-tolylsulfonium hexafluorophosphate (169–175 °C) provides enhanced resistance to thermal decomposition during ambient storage and mild heating steps, compared to lower-melting triflate analogs (105–111 °C) [1]. Triarylsulfonium salts are effective photoinitiators for thick epoxy films due to the ability to utilize sensitizers and long-wavelength UV penetration .

Application
Selection Property
Validation Focus
KrF/ArF photoresist formulation
Defined PGMEA/EL solubility and high melting point
Pre-bake process latitude and acid diffusion control
Epoxidized coating UV curing
PF₆⁻ counterion and elevated thermal stability
High epoxide conversion without oxygen inhibition
Wavelength-resolved photochemical research
Well-characterized triarylsulfonium PAG model system
Baseline photochemical action for comparative studies
Thick-film epoxy polymerization
High melting point and thermal decomposition resistance
Long-wavelength UV penetration and sensitizer compatibility

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